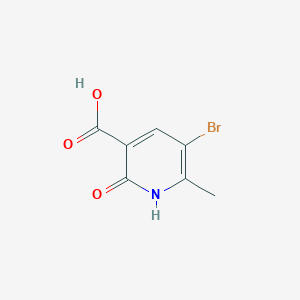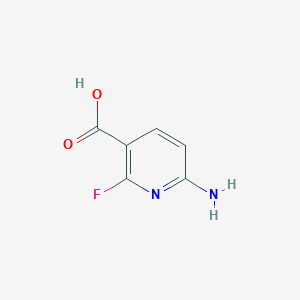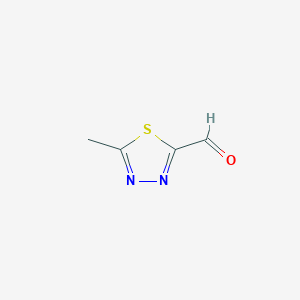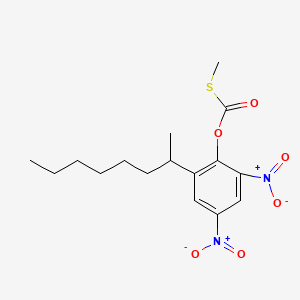
5-Bromo-2-hydroxy-6-methylnicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-hydroxy-6-methylnicotinic acid is a chemical compound that can be synthesized through the bromination of 2-hydroxynicotinic acid. The process involves the use of sodium hypobromite, which is generated from sodium bromide and a commercial bleach solution. This method is noted for its safety and high yield of the pure compound, avoiding the use of hazardous elemental bromine .
Synthesis Analysis
The synthesis of related brominated pyridine compounds has been reported in the literature. For instance, an efficient synthesis method for 5-methyl-3-(bromomethyl)pyridine hydrobromide has been developed, starting from 5-methylnicotinic acid. This method is characterized by its simplicity, efficiency, and environmental friendliness, with an overall yield of 65.9% . Another synthesis approach for a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, has been described, which involves multiple steps including methoxylation, oxidation, and nucleophilic substitution, resulting in an overall yield of 67% . These methods provide insights into the synthesis strategies that could be applied to 5-Bromo-2-hydroxy-6-methylnicotinic acid.
Molecular Structure Analysis
While the specific molecular structure analysis of 5-Bromo-2-hydroxy-6-methylnicotinic acid is not detailed in the provided papers, the structure can be inferred from the name of the compound. It contains a pyridone ring with a bromine atom at the 5-position, a hydroxy group at the 2-position, and a methyl group at the 6-position. The presence of these functional groups can significantly influence the reactivity and interaction of the molecule with other chemical entities.
Chemical Reactions Analysis
The chemical reactions involving brominated pyridine compounds are diverse. The papers provided do not detail reactions specific to 5-Bromo-2-hydroxy-6-methylnicotinic acid, but they do describe reactions for the synthesis of related compounds. These reactions include nucleophilic substitution, methoxylation, and bromination, which are common in the chemistry of pyridine derivatives . Such reactions are likely relevant to the chemical behavior of 5-Bromo-2-hydroxy-6-methylnicotinic acid as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2-hydroxy-6-methylnicotinic acid are not explicitly discussed in the provided papers. However, based on the structure of the compound, it can be predicted that the presence of the bromine atom would increase its molecular weight and possibly its reactivity due to the bromine's ability to participate in electrophilic substitution reactions. The hydroxy group may confer the compound with acidic properties, and the methyl group could contribute to its hydrophobic character. These properties are important for understanding the compound's behavior in various environments and its potential applications in chemical synthesis .
Applications De Recherche Scientifique
Electrocatalytic Synthesis and Applications
5-Bromo-2-hydroxy-6-methylnicotinic acid serves as a key intermediate in the electrocatalytic synthesis of 6-aminonicotinic acid, highlighting its importance in synthetic organic chemistry. The electrosynthesis of 6-aminonicotinic acid from 2-amino-5-bromopyridine, in the presence of CO2, demonstrates the potential of 5-bromo-2-hydroxy-6-methylnicotinic acid derivatives in facilitating carbon-carbon bond formation under mild conditions. This process, especially at silver electrodes, showcases the compound's utility in generating valuable synthetic intermediates with good yields, thus underscoring its significance in the development of sustainable chemical processes (Gennaro et al., 2004).
Biocatalytic Transformation
The biocatalytic activities of specific bacterial strains towards 5-bromo-2-hydroxy-6-methylnicotinic acid derivatives offer an eco-friendly approach to synthesizing hydroxylated heterocyclic carboxylic acids. The enzymatic hydroxylation, as seen with Ralstonia/Burkholderia sp. strain DSM 6920, illustrates the compound's role in facilitating regioselective modifications, thereby producing a variety of hydroxylated derivatives. This biotransformation capability not only expands the chemical diversity accessible through biocatalysis but also emphasizes the potential of 5-bromo-2-hydroxy-6-methylnicotinic acid in contributing to green chemistry initiatives (Tinschert et al., 2000).
Coordination Chemistry and Material Science
The coordination of 5-bromo-2-hydroxy-6-methylnicotinic acid with various metal ions leads to the formation of novel complexes with potential applications in material science. For instance, the synthesis of transition metal complexes with this ligand has been explored, revealing its ability to chelate through O,O-coordination. These complexes not only contribute to our understanding of coordination chemistry but also have been investigated for their antibacterial properties, thereby opening avenues for their use in biomedical applications (Verma & Bhojak, 2018).
Safety and Hazards
Mécanisme D'action
Target of Action
Given its structural similarity to niacin (vitamin b3), it may interact with similar targets, such as the niacin receptors .
Mode of Action
If it acts like niacin, it could modulate triglyceride synthesis in the liver and lipolysis in adipose tissue .
Biochemical Pathways
Niacin, a structurally similar compound, is involved in redox reactions as a precursor of nicotinamide adenine dinucleotide (NAD) and its phosphorylated form (NADP) .
Result of Action
If it behaves like niacin, it could have antilipolytic, vasodilatory, and neuroprotective functions .
Propriétés
IUPAC Name |
5-bromo-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-3-5(8)2-4(7(11)12)6(10)9-3/h2H,1H3,(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAHQNRDEKWUEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609829 |
Source


|
| Record name | 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-hydroxy-6-methylnicotinic acid | |
CAS RN |
503437-35-2 |
Source


|
| Record name | 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N~1~-[(2,4,6-Trimethylphenyl)methyl]ethane-1,2-diamine](/img/structure/B1342407.png)


![2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1342421.png)


![1-[6-(Furan-2-yl)pyridin-3-yl]methanamine](/img/structure/B1342425.png)

![2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]-](/img/structure/B1342429.png)